Cas no 1804945-70-7 (4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid)

4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-2-3-1-4(6(10)11)13-7(12)5(3)8(14)15/h1,6H,2H2,(H,14,15)
- InChIKey: BHGLUIYISUWXBO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(F)F)=NC(=C1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031270-1g |
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
1804945-70-7 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029031270-250mg |
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
1804945-70-7 | 95% | 250mg |
$970.20 | 2022-04-01 | |
Alichem | A029031270-500mg |
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
1804945-70-7 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Back matter
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acidに関する追加情報
Introduction to 4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid (CAS No. 1804945-70-7)
4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804945-70-7, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The unique structural features of this molecule, including the presence of a bromomethyl group, a difluoromethyl substituent, and a fluoropyridine core, make it a valuable building block for medicinal chemists exploring novel therapeutic avenues.
The bromomethyl moiety at the 4-position of the pyridine ring provides a reactive handle for further functionalization via nucleophilic substitution reactions. This reactivity is particularly useful in constructing more complex scaffolds, such as substituted amides, esters, or heterocycles. Additionally, the electron-withdrawing nature of the difluoromethyl group enhances the lipophilicity and metabolic stability of derived compounds, which are critical factors in drug design. The fluoropyridine core itself is known to contribute to binding affinity and selectivity in biological targets, making this compound a promising candidate for further development.
In recent years, fluorinated pyridines have emerged as key motifs in drug discovery due to their ability to modulate pharmacokinetic properties and improve binding interactions with biological targets. For instance, studies have demonstrated that fluorine atoms can increase metabolic stability by preventing oxidative degradation and can also enhance binding affinity through dipole-dipole interactions with protein receptors. The specific combination of substituents in 4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid (CAS No. 1804945-70-7) aligns well with these principles, making it an attractive scaffold for designing next-generation therapeutics.
One notable application of this compound is in the development of inhibitors targeting enzymes involved in inflammatory pathways. For example, recent research has highlighted the potential of fluorinated pyridines as scaffolds for developing small-molecule inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The bromomethyl group allows for facile introduction of pharmacophoric elements that can interact with key residues in the enzyme active site, while the difluoromethyl group improves solubility and bioavailability. Preliminary studies have shown promising results in vitro, indicating that derivatives of this compound may exhibit potent anti-inflammatory activity.
Another area where this compound has shown promise is in the treatment of neurological disorders. Fluorinated pyridines have been extensively studied for their potential as ligands targeting neurotransmitter receptors, such as serotonin and dopamine receptors. The structural features of 4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid (CAS No. 1804945-70-7) make it an ideal candidate for designing selective modulators of these receptors. By leveraging its reactivity and electronic properties, researchers have synthesized several analogs that exhibit improved binding affinity and selectivity compared to existing therapeutic agents.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation at the desired positions followed by functional group interconversions to introduce the bromomethyl, difluoromethyl, and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this intermediate more accessible for industrial applications. For instance, catalytic halogenation techniques have been employed to introduce fluorine atoms with high regioselectivity, reducing byproduct formation and improving overall yields.
In conclusion, 4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid (CAS No. 1804945-70-7) is a highly versatile intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for designing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for fluorinated pyridines, compounds like this are likely to play an increasingly important role in drug discovery and development.
1804945-70-7 (4-(Bromomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid) 関連製品
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)
- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)
- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)